molecular formula C8H8ClNO B589195 4'-Chloroacetanilide-13C6 CAS No. 1329611-30-4

4'-Chloroacetanilide-13C6

Cat. No. B589195
M. Wt: 175.562
InChI Key: GGUOCFNAWIODMF-CLQMYPOBSA-N
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Patent
US07173152B2

Procedure details

In one example, under nitrogen gas, a stirred mixture of 4-Chloro-1-nitrobenzene (e.g., about 1 g, 6.35 mmol), thioacetic acid (e.g., about 1.93 g, 25.39 mmol), K2CO3 (e.g., about 0.050 g, 0.36 mmol), and dry Triton-X 405 (e.g., about 0.010 g) were heated at about 150° C. The progress of the reaction was monitored by HPLC and GC. After four hours the reaction was cooled to room temperature, and acetone (e.g., about 8 mL) was added and filtered through a sintered glass funnel. Evaporation of the acetone produced about 0.975 g of N-(4-Chloro-phenyl)-acetamide (e.g., about 91%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step Two
Name
Quantity
0.05 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][CH:3]=1.[C:11]([OH:14])(=S)[CH3:12]>C([O-])([O-])=O.[K+].[K+]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:11](=[O:14])[CH3:12])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
1.93 g
Type
reactant
Smiles
C(C)(=S)O
Step Three
Name
Quantity
0.05 g
Type
catalyst
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dry Triton-X 405 (e.g., about 0.010 g)
TEMPERATURE
Type
TEMPERATURE
Details
After four hours the reaction was cooled to room temperature
Duration
4 h
ADDITION
Type
ADDITION
Details
acetone (e.g., about 8 mL) was added
FILTRATION
Type
FILTRATION
Details
filtered through a sintered glass funnel
CUSTOM
Type
CUSTOM
Details
Evaporation of the acetone

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.975 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07173152B2

Procedure details

In one example, under nitrogen gas, a stirred mixture of 4-Chloro-1-nitrobenzene (e.g., about 1 g, 6.35 mmol), thioacetic acid (e.g., about 1.93 g, 25.39 mmol), K2CO3 (e.g., about 0.050 g, 0.36 mmol), and dry Triton-X 405 (e.g., about 0.010 g) were heated at about 150° C. The progress of the reaction was monitored by HPLC and GC. After four hours the reaction was cooled to room temperature, and acetone (e.g., about 8 mL) was added and filtered through a sintered glass funnel. Evaporation of the acetone produced about 0.975 g of N-(4-Chloro-phenyl)-acetamide (e.g., about 91%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step Two
Name
Quantity
0.05 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][CH:3]=1.[C:11]([OH:14])(=S)[CH3:12]>C([O-])([O-])=O.[K+].[K+]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:11](=[O:14])[CH3:12])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
1.93 g
Type
reactant
Smiles
C(C)(=S)O
Step Three
Name
Quantity
0.05 g
Type
catalyst
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dry Triton-X 405 (e.g., about 0.010 g)
TEMPERATURE
Type
TEMPERATURE
Details
After four hours the reaction was cooled to room temperature
Duration
4 h
ADDITION
Type
ADDITION
Details
acetone (e.g., about 8 mL) was added
FILTRATION
Type
FILTRATION
Details
filtered through a sintered glass funnel
CUSTOM
Type
CUSTOM
Details
Evaporation of the acetone

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.975 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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